6-(噻吩-2-基)吡啶-3-胺

描述

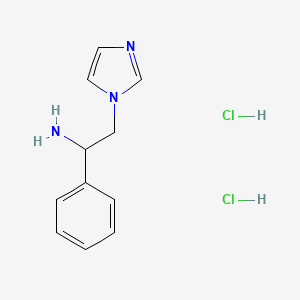

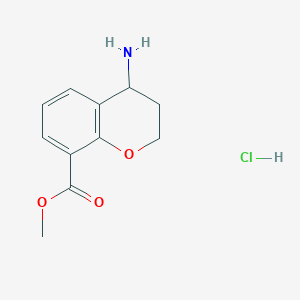

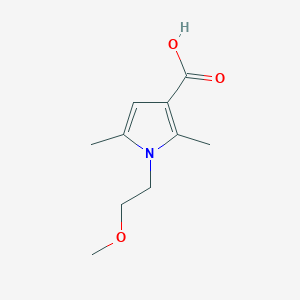

“6-(Thiophen-2-yl)pyridin-3-amine” is a chemical compound that contains a pyridine ring and a thiophene ring . It is also known as "[6-(thiophen-3-yl)pyridin-3-yl]methanamine" . The molecular structure of this compound is well-defined .

Synthesis Analysis

The synthesis of compounds similar to “6-(Thiophen-2-yl)pyridin-3-amine” has been reported in the literature. For instance, a compound was synthesized by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which reacted with thiourea . Another synthesis involved the reaction of a chalcone-bearing thiophene nucleus with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine .Molecular Structure Analysis

The molecular structure of “6-(Thiophen-2-yl)pyridin-3-amine” is based on structures generated from information available in ECHA’s databases . The whole molecule is planar with the dihedral angle between the planes of the aromatic ring and the side chain being small .Chemical Reactions Analysis

The chemical reactions involving “6-(Thiophen-2-yl)pyridin-3-amine” or similar compounds have been studied. For example, a chalcone-bearing thiophene nucleus was used as a key starting material for obtaining the desired pyrimidine, pyrazoline, and pyridine derivatives . Another study reported the synthesis of thiophene-linked pyrimidopyrimidines .科学研究应用

抗氧化和抗炎应用

该化合物已被用作合成新型嘧啶-2-硫醇、吡唑和吡喃衍生物的起始原料。这些衍生物在体外和体内均表现出有效的抗炎活性。 此外,它们还对 α, α-二苯基-β-苦味酰肼清除活性以及脂质过氧化表现出有希望的抗氧化能力 .

药物化学:生物活性化合物的合成

噻吩衍生物,包括“6-(噻吩-2-基)吡啶-3-胺”,由于其多样的生物活性而在药物化学中备受关注。 它们是合成具有抗癌、抗炎、抗菌、降血压和抗动脉粥样硬化特性的化合物的关键 .

有机半导体和 OLED

在材料科学领域,噻吩衍生物在有机半导体的进步中至关重要。 它们也用于制造有机发光二极管 (OLED),这对于开发更高效的显示器和照明系统至关重要 .

腐蚀抑制剂

基于噻吩的分子,包括“6-(噻吩-2-基)吡啶-3-胺”,在工业化学中用作腐蚀抑制剂。 将它们掺入材料中可以显着提高金属的寿命和耐用性,防止氧化降解 .

癌症研究:IGF-1R 酪氨酸激酶抑制

该化合物已参与设计和合成新型衍生物,这些衍生物充当 IGF-1R 酪氨酸激酶的抑制剂。 这些抑制剂已针对各种癌细胞系测试了它们的细胞毒性,显示出作为治疗剂的潜力 .

抗结核剂

“6-(噻吩-2-基)吡啶-3-胺”的衍生物已被合成并评估了其对结核分枝杆菌的抗结核活性。 这项研究有助于开发治疗结核病的新方法 .

作用机制

Target of Action

It is known that similar compounds have been used to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . These derivatives have shown potent anti-inflammatory activities both in vitro and in vivo .

Mode of Action

It’s known that the compound is used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . These derivatives interact with their targets, leading to changes that result in their anti-inflammatory and antioxidant activities .

Biochemical Pathways

It’s known that similar compounds have shown potent anti-inflammatory activities . This suggests that they may affect pathways related to inflammation and oxidative stress.

Result of Action

It’s known that similar compounds have shown potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

Action Environment

It’s known that similar compounds have shown potent anti-inflammatory activities both in vitro and in vivo , suggesting that they may be effective in various physiological environments.

实验室实验的优点和局限性

The synthesis of 6-(Thiophen-2-yl)pyridin-3-aminepyridin-3-amine is relatively simple and efficient, making it an ideal starting material for various organic compounds. In addition, the compound has been found to possess a variety of biological activities, making it a promising candidate for further research. However, due to the lack of understanding of the mechanism of action of 6-(Thiophen-2-yl)pyridin-3-aminepyridin-3-amine, there are some limitations to its use in laboratory experiments.

未来方向

Given the promising biological activities of 6-(Thiophen-2-yl)pyridin-3-aminepyridin-3-amine, there is potential for further research into its potential applications in medicinal chemistry. Further research is needed to understand the mechanism of action of 6-(Thiophen-2-yl)pyridin-3-aminepyridin-3-amine and to develop more efficient and effective ways of synthesizing the compound. In addition, further research is needed to investigate the potential therapeutic applications of 6-(Thiophen-2-yl)pyridin-3-aminepyridin-3-amine for the treatment of various diseases. Finally, further research is needed to develop new and improved methods for the synthesis and purification of 6-(Thiophen-2-yl)pyridin-3-aminepyridin-3-amine.

属性

IUPAC Name |

6-thiophen-2-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWMMXAXMOQPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594617 | |

| Record name | 6-(Thiophen-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898289-44-6 | |

| Record name | 6-(Thiophen-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1603399.png)

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone](/img/structure/B1603401.png)

![1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ol](/img/structure/B1603405.png)